N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine
Description
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine |
InChI |
InChI=1S/C13H27N/c1-12(2,3)10-13(4,5)14-11-8-6-7-9-11/h11,14H,6-10H2,1-5H3 |
InChI Key |
HVDWKMJXXDXFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine typically involves the reaction of cyclopentanone with 2,4,4-trimethylpentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch or continuous processes, with careful monitoring of reaction parameters to optimize yield and minimize impurities.
Chemical Reactions Analysis
N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form secondary or tertiary amines, depending on the reducing agent and reaction conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentanamine Derivatives
(R)-2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopentanamine (23b)
- Structure : Cyclopentanamine core with 2,2-dimethyl and phenylethyl substituents.
- Synthesis: Prepared from 2,2-dimethylcyclopentanone and (R)-1-phenylethanamine (60% yield) .
- Key Differences : The phenylethyl group enhances lipophilicity (predicted LogP > 3) compared to the target compound’s aliphatic substituent. This difference may impact bioavailability or receptor binding in pharmacological contexts.
3-Methyl-N-((S)-1-phenylethyl)cyclopentanamine (29a)
- Structure : Cyclopentanamine with a 3-methyl group and chiral phenylethyl substituent.
- Stereochemical effects (S-configuration) could further differentiate its biological activity .
Compounds with the 2,4,4-Trimethylpentan-2-yl Group
N-(2,4,4-Trimethylpentan-2-yl)prop-2-enamide
- Structure : Enamide derivative with the same substituent.
- Properties : LogP = 2.56 (calculated), H-bond acceptors = 1, polar surface area = 29.1 Ų .
- Comparison: The enamide group introduces electron-withdrawing character, reducing basicity relative to the secondary amine in the target compound.
Ethyl N-(2,4,4-Trimethylpentan-2-yl)carbamate
Sulfonamide and Sulfondiimine Derivatives
N-((4-Chlorophenyl)(4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)((2,4,4-trimethylpentan-2-yl)imino)-λ⁶-sulfaneylidene)-4-nitrobenzenesulfonamide (4n)
- Structure : Complex sulfondiimine with multiple aromatic and fluorinated groups.
- Synthesis : Rh₂(esp)₂-catalyzed reaction, purified via column chromatography. HRMS: [M+H]⁺ = 772.1997 (calc. 772.2000) .
- Comparison : The sulfonamide and trifluoromethyl groups enhance acidity and metabolic stability, contrasting with the neutral amine in the target compound .
Methyl N-(2-Benzyloxazol-5-yl)-N-(2,4,4-trimethylpentan-2-yl)sulfamoylcarbamate (2g)
- Structure : Sulfamoylcarbamate derivative.
- Properties : LogD = 2.56 (pH 7.4), polar surface area = 116.5 Ų.
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
*Estimated based on analogous structures.
Biological Activity
N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentanamine structure combined with a branched alkyl group. This structural configuration may influence its interaction with biological systems.
1. Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects. The following table summarizes some of the observed activities:
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within the body. For example, studies suggest that similar compounds can modulate neurotransmitter systems and influence inflammatory pathways.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies using various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The compound was tested against breast and lung cancer cells, exhibiting IC50 values in the micromolar range.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the cyclopentanamine structure have been shown to improve both potency and selectivity for target receptors.
Q & A
Q. What are the common synthetic routes for N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine?
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, cyclopentanamine derivatives are often prepared by reacting aldehydes (e.g., 5-methylthiophene-2-carbaldehyde) with amines under reflux in polar solvents like ethanol or methanol. Reaction optimization may involve adjusting temperature, solvent polarity, or catalyst choice to enhance yield and purity .
Q. What spectroscopic techniques are used to characterize this compound and its analogs?
Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (MS) . For instance, analogs with similar substituents (e.g., 2,4,4-trimethylpentan-2-yl groups) exhibit distinct chemical shifts in NMR, such as methyl group resonances at δ 1.2–1.5 ppm and cyclopentane protons at δ 1.6–2.1 ppm . High-resolution MS can verify molecular mass and fragmentation patterns, critical for distinguishing regioisomers .
Q. What biological activities are reported for structurally related cyclopentanamine derivatives?
Analogs like N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine show antimicrobial and anticancer potential, with cytotoxic effects observed in cancer cell lines (e.g., IC₅₀ values < 10 µM). Activity varies with substituents; bulky groups (e.g., 2,4,4-trimethylpentan-2-yl) may enhance receptor binding due to steric effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking and dynamics simulations using software like AutoDock or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450) or receptors. For example, analogs with branched alkyl chains exhibit higher binding affinity to hydrophobic pockets in targets like Toll-like receptors, as shown in SAR studies .
Q. How to resolve contradictions in biological activity data across similar compounds?
Discrepancies may arise from assay conditions (e.g., cell line variability) or structural nuances. Comparative studies using standardized assays (e.g., MTT for cytotoxicity) and structural analysis (e.g., X-ray crystallography) can isolate key determinants. For example, electron-withdrawing substituents on aromatic rings may reduce potency compared to electron-donating groups .
Q. What strategies optimize synthetic yield and purity for large-scale research applications?
Yield optimization involves solvent selection (e.g., THF for better amine solubility), catalytic additives (e.g., NaBH₄ for reductive amination), and purification via column chromatography or recrystallization. For instance, refluxing in ethanol with a 10% excess of cyclopentanamine improved yields by 15–20% in related syntheses .
Q. How can radiolabeling techniques facilitate pharmacokinetic studies of this compound?
Radiolabeling with isotopes like carbon-11 (¹¹C) enables tracking in vivo distribution. A method for analogs involves introducing ¹¹C at methoxy or methyl groups via Pd-mediated cross-coupling, achieving radiochemical purity >99% and specific activity ~78 GBq/µmol. Biodistribution studies in rodents can assess blood-brain barrier penetration .
Q. What role do solvent effects play in modulating reaction pathways during synthesis?
Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in substitution reactions, while protic solvents (e.g., methanol) stabilize intermediates in reductive amination. For example, switching from ethanol to DMF reduced byproduct formation by 30% in a related cyclopentanamine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
